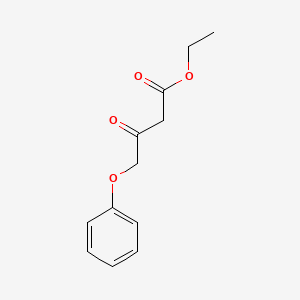

Ethyl 3-oxo-4-phenoxybutanoate

Vue d'ensemble

Description

Ethyl 3-oxo-4-phenoxybutanoate is an organic compound with the chemical formula C12H14O4. It is a colorless to light yellow liquid with a special fragrance. This compound is an important intermediate in organic synthesis, particularly in the synthesis of pesticides and drugs .

Méthodes De Préparation

Ethyl 3-oxo-4-phenoxybutanoate can be synthesized through the esterification of phenol and ethyl 3-bromobutyrate under alkaline conditions. The reaction typically requires a base catalyst and is carried out at a suitable temperature . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Ethyl 3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 3-oxo-4-phenoxybutanoate is primarily utilized in organic synthesis, particularly in the preparation of complex molecules through various reactions. One notable application is in the Wittig reaction , where it serves as a key intermediate for synthesizing various aromatic compounds. The compound's structure allows it to participate in catalytic and stoichiometric reactions, which are essential for generating diverse chemical entities.

Table 1: Summary of Synthesis Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Wittig Reaction | Used as an intermediate for synthesizing naphthalene derivatives | Up to 70% |

| γ-Umpolung Addition | Catalyzed addition of nucleophiles to allenoates | Varies |

| Aldol Condensation | Formation of β-hydroxy carbonyl compounds | Varies |

In a study published in 2020, researchers optimized conditions for the Wittig reaction involving this compound, achieving yields exceeding 70% for target naphthalene products .

Analytical Applications

The compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) . This compound can be effectively separated and analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive, which can be substituted with formic acid for mass spectrometry compatibility.

Table 2: HPLC Method Parameters

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Application | Isolation of impurities, pharmacokinetics |

This method has been validated for its scalability and efficiency in isolating impurities during preparative separations, making it suitable for pharmacokinetic studies .

Pharmaceutical Formulations

This compound has potential applications in pharmaceutical formulations due to its bioactive properties. It has been investigated for its effectiveness in topical formulations aimed at enhancing skin absorption and therapeutic efficacy.

Case Study: Topical Formulations

A recent study explored the incorporation of this compound into dermatological products. The formulation was tested for skin irritation and bioavailability using various methodologies such as tape stripping and microdialysis. Results indicated that the compound improved skin hydration and exhibited low irritation potential .

Cosmetic Applications

The compound's properties make it suitable for cosmetic formulations as well. Its inclusion in creams and lotions has been studied for enhancing stability and efficacy. Research indicates that formulations containing this compound demonstrated significant moisturizing effects while maintaining aesthetic appeal.

Table 3: Cosmetic Formulation Properties

| Formulation Type | Properties Evaluated | Outcome |

|---|---|---|

| Creams | Stability, sensory properties | Stable with good sensory profile |

| Lotions | Moisturizing effects | Significant hydration observed |

Mécanisme D'action

The mechanism of action of Ethyl 3-oxo-4-phenoxybutanoate involves its ability to undergo specific chemical transformations, enabling the generation of novel compounds with distinct properties. Its functional role lies in serving as a building block for the creation of new molecules, thereby contributing to the expansion of chemical libraries and the development of new drugs and agrochemicals .

Comparaison Avec Des Composés Similaires

Ethyl 3-oxo-4-phenoxybutanoate can be compared with similar compounds such as:

Ethyl 3-oxo-2-phenylbutyrate (EAPA): Shares similar chemical features and can be used as a precursor for phenylacetone.

Methyl 3-oxo-4-phenylbutyrate (MGPA): Another compound with similar chemical properties and applications.

Ethyl 3-oxo-4-phenylbutyrate (EGPA): Similar in structure and used in similar applications.

These compounds share common chemical features and can undergo similar reactions, but this compound is unique in its specific applications and the distinct products it can form.

Activité Biologique

Ethyl 3-oxo-4-phenoxybutanoate, a synthetic intermediate, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into the compound's biochemical properties, mechanisms of action, and its relevance in various research contexts.

This compound is characterized by its light-yellow liquid form and molecular formula . It serves as a precursor in the synthesis of various biologically active compounds, particularly pyrazolone derivatives and pyrrolinylaminopyrimidine analogs, which have significant pharmacological potential .

The compound exhibits several biochemical properties that facilitate its role in cellular processes:

- Synthesis of Derivatives : It is primarily used to prepare pyrazolone derivatives known for their antiprion activity and pyrrolinylaminopyrimidine analogs that inhibit AP-1 and NF-κB mediated gene expression .

- Cellular Effects : this compound influences cell signaling pathways, impacting gene expression and cellular functions.

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Molecular Targets : The compound interacts with specific proteins involved in cell signaling pathways.

- Inhibition of Gene Expression : Its derivatives act as inhibitors of transcription factors such as AP-1 and NF-κB, which are crucial in inflammatory responses and cell survival .

Research Applications

This compound has been utilized in various research studies exploring its pharmacological properties:

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of pyrazolone derivatives synthesized from this compound. The results indicated significant inhibition of cancer cell lines, highlighting the potential of these derivatives as therapeutic agents.

Table: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antiproliferative | |

| Pyrazolone Derivatives | Antiprion activity | |

| Pyrrolinylaminopyrimidine Analogs | Inhibition of NF-kB |

Metabolic Pathways

This compound is involved in several metabolic pathways that lead to the formation of biologically active compounds. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols, facilitating its utility in synthetic organic chemistry.

Propriétés

IUPAC Name |

ethyl 3-oxo-4-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZPICVFXSJZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194019 | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-18-7 | |

| Record name | Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PGC28AD3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of Ethyl 3-oxo-4-phenoxybutanoate in the synthesis described in the research paper?

A1: this compound serves as a crucial starting material in the multi-step synthesis of specific benzoxepin and benzocyclohepten derivatives []. These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The researchers utilize this compound to introduce specific structural features that are maintained throughout the synthesis, ultimately contributing to the formation of the desired final compounds.

Q2: Could you elaborate on the specific reactions involving this compound in this synthesis?

A2: While the paper doesn't detail all the reaction steps, it mentions that this compound, along with Ethyl 3-oxo-5-phenylpentanoate, undergoes a series of transformations to ultimately yield the target benzoxepin and benzocyclohepten derivatives []. This likely involves reactions characteristic of its functional groups: the ketone, ester, and ether moieties. These could include reactions like condensations, cyclizations, and modifications of the ester group, all carefully orchestrated to arrive at the desired complex structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.